molecular formula C12H12N2O2 B1626656 Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate CAS No. 55234-59-8

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate

Cat. No. B1626656
CAS RN: 55234-59-8
M. Wt: 216.24 g/mol
InChI Key: FEYIFXXIHHEWRL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate (EMNC) is a carboxylate ester derivative of 2-methyl-1,5-naphthyridine. It has been widely studied due to its potential applications in the field of synthetic organic chemistry and as a precursor for the synthesis of various compounds with interesting biological activities. EMNC has been used in the synthesis of several compounds, including drugs, dyes, and fragrances. In addition, EMNC has been used in the preparation of a number of pharmaceuticals and other compounds with biological activities.

Scientific Research Applications

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been used in a variety of scientific research applications, including the synthesis of a variety of compounds with interesting biological activities. Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been used in the synthesis of numerous drugs, dyes, fragrances, and other compounds with biological activities. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been used in the synthesis of compounds with anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial activities.

Mechanism Of Action

The mechanism of action of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate is not fully understood. However, it is believed that Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate acts as an inhibitor of enzymes involved in the synthesis of certain compounds. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been shown to interact with certain proteins and enzymes, which may be responsible for its biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate are not fully understood. However, it is believed that Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate may act as an inhibitor of enzymes involved in the synthesis of certain compounds. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate has been found to interact with certain proteins and enzymes, which may be responsible for its biological activity.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate in laboratory experiments include its low cost, ease of synthesis, and its ability to be used in a variety of synthetic organic chemistry applications. In addition, Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of using Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

The future directions for Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate research include further exploration of its potential applications in the synthesis of drugs, dyes, fragrances, and other compounds with biological activities. In addition, further research could be conducted to explore the mechanism of action of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate, its biochemical and physiological effects, and its potential toxicity. Furthermore, research could be conducted to explore the potential of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate as a precursor for the synthesis of compounds with novel biological activities. Finally, further research could be conducted to explore the potential of Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate as an inhibitor of enzymes involved in the synthesis of certain compounds.

properties

IUPAC Name

ethyl 2-methyl-1,5-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYIFXXIHHEWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480339
Record name Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate

CAS RN

55234-59-8
Record name Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55234-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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